molecular formula C33H54O6 B12318216 17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12318216
M. Wt: 546.8 g/mol
InChI Key: AFCYWZPQVMRZHS-UHFFFAOYSA-N
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Description

The compound 17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the keto group may produce a secondary alcohol.

Scientific Research Applications

17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-cancer and anti-inflammatory effects.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic benefits.

Comparison with Similar Compounds

17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: can be compared with other similar compounds, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor with anti-cancer properties.

These compounds share structural similarities and may exhibit overlapping biological activities, but each has unique features that contribute to its specific applications and effects.

Properties

Molecular Formula

C33H54O6

Molecular Weight

546.8 g/mol

IUPAC Name

17-(5-hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C33H54O6/c1-29(2)25-12-11-23-22(31(25,5)16-15-26(29)35)14-18-32(6)21(13-17-33(23,32)7)20(28(37-8)38-9)19-24(34)27(36)30(3,4)39-10/h11,20-22,25,27-28,36H,12-19H2,1-10H3

InChI Key

AFCYWZPQVMRZHS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C(CC(=O)C(C(C)(C)OC)O)C(OC)OC)C)C)C

Origin of Product

United States

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